![molecular formula C13H13Cl2N3O B2380125 (Z)-N'-[(4-chlorophenyl)methoxy]pyridine-3-carboximidamide hydrochloride CAS No. 318517-54-3](/img/structure/B2380125.png)
(Z)-N'-[(4-chlorophenyl)methoxy]pyridine-3-carboximidamide hydrochloride
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Description
(Z)-N'-[(4-chlorophenyl)methoxy]pyridine-3-carboximidamide hydrochloride, also known as ABT-702, is a small molecule inhibitor of the enzyme adenosine kinase. Adenosine kinase is responsible for the breakdown of adenosine, a molecule that plays an important role in the regulation of various physiological processes in the body. ABT-702 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Scientific Research Applications
Agrochemicals
(Z)-N’-[(4-chlorophenyl)methoxy]pyridine-3-carboximidamide hydrochloride: and its derivatives play a crucial role in crop protection. Specifically, they are employed as intermediates in the synthesis of trifluoromethylpyridines (TFMPs). These TFMPs are structural motifs found in active agrochemical ingredients . The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety contributes to their effectiveness in pest control.
Pharmaceuticals
Several pharmaceutical applications utilize TFMP derivatives. Notably, five pharmaceutical products containing the TFMP moiety have received market approval, and additional candidates are undergoing clinical trials. The fluorine substitution enhances the biological activity of these compounds, making them valuable for drug development .
Veterinary Products
In addition to human medicine, TFMP derivatives find use in veterinary applications. Two veterinary products containing the TFMP moiety have been granted market approval, demonstrating their potential in animal health .
Vapor-Phase Reactions
The synthesis of TFMPs involves vapor-phase reactions. For instance, 3-(trifluoromethyl)pyridine (3-TF) can be produced by catalytic hydrogenolysis, followed by reintroduction into the reactor. This approach reduces overall production costs and contributes to sustainable chemical processes .
Intermediate in Drug Synthesis
(Z)-N’-[(4-chlorophenyl)methoxy]pyridine-3-carboximidamide hydrochloride: serves as an intermediate in the synthesis of rabeprazole, a proton pump inhibitor used to treat acid-related disorders such as peptic ulcers and gastroesophageal reflux disease (GERD) .
Organic Synthesis Building Block
The compound’s chlorophenyl and methoxy groups make it a valuable building block in organic synthesis. Researchers leverage these functionalities to create more complex molecules and explore novel chemical pathways .
properties
IUPAC Name |
N'-[(4-chlorophenyl)methoxy]pyridine-3-carboximidamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O.ClH/c14-12-5-3-10(4-6-12)9-18-17-13(15)11-2-1-7-16-8-11;/h1-8H,9H2,(H2,15,17);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQZNZGILWOXPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=NOCC2=CC=C(C=C2)Cl)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C(=N/OCC2=CC=C(C=C2)Cl)/N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N'-[(4-chlorophenyl)methoxy]pyridine-3-carboximidamide hydrochloride |
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